1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxyphenyl group and a 3-methylbutan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one typically involves multiple steps. One common approach is to start with the preparation of the 2,5-dimethoxyphenylmethyl piperazine intermediate. This can be achieved through a Mannich reaction, where 2,5-dimethoxybenzaldehyde, piperazine, and formaldehyde are reacted under acidic conditions . The resulting intermediate is then subjected to further reactions to introduce the 3-methylbutan-1-one group, often through alkylation or acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The piperazine ring and the aromatic ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the 3-methylbutan-1-one moiety could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone: This compound features a similar piperazine and dimethoxyphenyl structure but differs in the alkyl group attached to the piperazine ring.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine core but have different aromatic substituents and additional heterocyclic rings.
Uniqueness
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group may enhance its activity and selectivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)11-18(21)20-9-7-19(8-10-20)13-15-12-16(22-3)5-6-17(15)23-4/h5-6,12,14H,7-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVBDEPOURJOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.